An In-depth Technical Guide to 1,3,5-Trichloro-2-iodobenzene (CAS: 6324-50-1)
An In-depth Technical Guide to 1,3,5-Trichloro-2-iodobenzene (CAS: 6324-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2-iodobenzene, CAS number 6324-50-1. It is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, plausible synthetic and purification protocols, potential applications in drug discovery, and essential safety information. The inclusion of structured data tables and workflow diagrams aims to provide researchers with a practical and accessible resource for utilizing this compound in a laboratory setting.
Introduction
1,3,5-Trichloro-2-iodobenzene is a highly substituted aromatic compound featuring three chlorine atoms and one iodine atom on a benzene ring.[1] This specific substitution pattern, particularly the presence of a reactive carbon-iodine bond, makes it a valuable intermediate in synthetic organic chemistry.[2] Its structure is well-suited for creating complex molecular architectures through various cross-coupling reactions, positioning it as a useful scaffold in the development of pharmaceuticals and agrochemicals.[1][3]
Physicochemical Properties
The fundamental properties of 1,3,5-Trichloro-2-iodobenzene are summarized below. This data is critical for handling, storage, and experimental design. The compound is typically a solid at room temperature.[1][4]
| Property | Value | References |
| CAS Number | 6324-50-1 | [1][5][6][7] |
| Molecular Formula | C₆H₂Cl₃I | [1][5][6][7] |
| Molecular Weight | 307.34 g/mol | [4][6] |
| Appearance | Solid, Crystalline Solid | [1][4][8] |
| Melting Point | 53-56 °C | [4][5] |
| Boiling Point | 297.5 ± 35.0 °C (at 760 mmHg) | [4] |
| Synonyms | 2,4,6-Trichloro-1-iodobenzene, 1-Iodo-2,4,6-trichlorobenzene | [1][5][6] |
| Storage Conditions | 4°C, Room Temperature, Protect from light, Keep sealed in dry place | [4][8] |
Spectroscopic Data
Structural elucidation and purity assessment rely on spectroscopic analysis. While raw spectral data is beyond the scope of this guide, the availability of key spectra is noted.
| Spectrum Type | Source / Instrument Information | Reference |
| ¹H NMR | Data available from Maybridge Chemical Company Ltd. | [6] |
| ¹³C NMR | Data available from Maybridge Chemical Company Ltd. | [6] |
| FTIR | Technique: Capillary Cell Melt (Crystalline Phase) | [6][9] |
| Mass Spectrometry | Key m/z peaks observed at 306, 308, 179. | [6] |
Synthesis and Purification
Hypothetical Synthesis Workflow
The diagram below illustrates a conceptual workflow for the synthesis of 1,3,5-trichloro-2-iodobenzene via direct electrophilic iodination, a common strategy for introducing iodine to deactivated aromatic systems.[11][12]
Experimental Protocol (Hypothetical Electrophilic Iodination)
This protocol is a general representation based on methods for iodinating deactivated aromatic rings.[10][13][14]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1,3,5-trichlorobenzene (1.0 eq).
-
Solvent Addition: Add a suitable strong acid solvent, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture in an ice bath. Add the iodinating reagent, such as N-Iodosuccinimide (NIS) or elemental iodine (I₂) (1.1 eq), portion-wise, ensuring the temperature remains below 10 °C. If using I₂, an oxidizing agent may also be required.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification Protocol (Recrystallization)
Purification of halogenated aromatic compounds is commonly achieved through recrystallization to remove unreacted starting materials and side products.[15][16]
The general workflow for this process is outlined below.
Applications in Organic Synthesis
1,3,5-Trichloro-2-iodobenzene is noted as a "useful research chemical for a range of applications".[7] Due to the high reactivity of the C-I bond, iodoarenes are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are fundamental in modern drug discovery for constructing the carbon skeletons of complex organic molecules and active pharmaceutical ingredients.[3]
Hypothetical Application in a Drug Discovery Workflow
The diagram below illustrates how 1,3,5-Trichloro-2-iodobenzene could serve as a foundational scaffold in a Suzuki-Miyaura coupling reaction, a key step in synthesizing a more complex molecule that could be a potential drug candidate.
Safety and Toxicology
Proper handling of 1,3,5-Trichloro-2-iodobenzene is essential. The compound is classified as harmful and an irritant.[4][6][8]
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4][6][8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6][8] |
| Precautionary Statements | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][8] |
There is limited specific toxicological data for 1,3,5-trichloro-2-iodobenzene itself. However, halogenated benzenes as a class are known to be persistent and can cause a range of toxic effects, including hepatotoxicity and nephrotoxicity, often through the formation of reactive metabolites.[17][18] Studies on related compounds suggest that the toxicity of halogenated benzenes can be related to their hydrophobic properties.[19] Given these factors, the compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Conclusion
1,3,5-Trichloro-2-iodobenzene is a valuable, highly functionalized chemical intermediate. Its defined physicochemical properties and the reactivity of its carbon-iodine bond make it an attractive building block for synthetic chemists, particularly those in pharmaceutical and materials science research. While its synthesis can be challenging due to the deactivated nature of the aromatic ring, its utility in forming complex carbon-carbon bonds via cross-coupling chemistry is significant. Adherence to strict safety protocols is mandatory when handling this compound.
References
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- 2. Iodobenzene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
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- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,3,5-Trichloro-2-iodobenzene | C6H2Cl3I | CID 232054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. youtube.com [youtube.com]
- 14. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 15. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 16. US5260489A - Purification of halogenated aromatic sulfones or ketones - Google Patents [patents.google.com]
- 17. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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